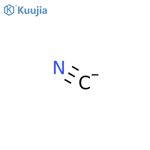

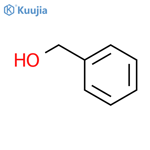

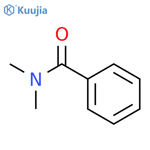

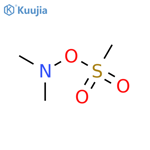

Superparamagnetic iron oxide as an efficient catalyst for the one-pot, solvent-free synthesis of α-aminonitriles

,

Tetrahedron Letters,

2009,

50(20),

2322-2325